2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-14-3-4-16(24(27)28)13-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-5-7-17(29-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFJCXJERWKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.
Nitration: The next step is the nitration of 2-methylphenylamine to introduce a nitro group, resulting in 2-methyl-5-nitrophenylamine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrated compound using an appropriate coupling agent, such as carbodiimide, to form the desired oxoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its anti-inflammatory and analgesic properties , primarily as a potential inhibitor of cyclooxygenase enzymes (COX). COX inhibitors are widely used in treating pain and inflammation associated with various conditions, including arthritis and cardiovascular diseases.
Case Studies
- Inhibition of COX Enzymes :
- Neuropharmacological Effects :
- Antimicrobial Activity :
Biochemical Applications
The structural features of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide make it a valuable tool in biochemical research:
Enzyme Inhibition Studies
This compound can serve as a lead structure for developing enzyme inhibitors. Its ability to inhibit specific enzymes involved in metabolic pathways can aid in understanding disease mechanisms and developing targeted therapies.
Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows researchers to conduct SAR studies, which are essential in drug design. By modifying different parts of the molecule, researchers can identify which modifications enhance biological activity or reduce side effects.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Variations
The key structural variations among similar compounds include:
Piperazine Substitution: 4-Methoxyphenyl (target compound): Enhances lipophilicity and modulates electron density.
Aryl Acetamide Substituents :
- 2-Methyl-5-nitrophenyl (target compound): The nitro group increases polarity, while the methyl group introduces steric hindrance.
- 4-(4-Methoxyphenyl)thiazol-2-yl (e.g., compound 18 in ): Replaces the nitrophenyl group with a thiazole ring, altering π-π stacking interactions .
- 2-Methoxy-5-methylphenyl (e.g., CAS 329929-21-7 in ): Substitutes nitro with methyl, reducing electron-withdrawing effects .
Physicochemical Properties
*Calculated based on molecular formula C₂₁H₂₃N₅O₅.
Key Observations :
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H23N3O6
- Molecular Weight : 397.43 g/mol
The compound features a piperazine ring, which is known for its diverse pharmacological properties, and a methoxyphenyl group that enhances its interaction with biological targets.
Research indicates that compounds containing the piperazine moiety often exhibit activity against various neurotransmitter receptors. Specifically, this compound has been studied for its interaction with:
- Serotonin Receptors : It has shown affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders. Binding studies reveal that derivatives with similar structures can act as selective ligands for these receptors, exhibiting low nanomolar binding affinities .
- Dopamine Receptors : The compound's structural features suggest potential activity at dopamine receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia .
Antidepressant and Anxiolytic Effects
Several studies have demonstrated that compounds with similar structural characteristics to this compound exhibit antidepressant and anxiolytic effects. For instance, piperazine derivatives have been shown to enhance serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Research highlights the compound's potential as an enzyme inhibitor. Specifically, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with similar piperazine structures have demonstrated significant AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated the antidepressant effects of piperazine derivatives | Found significant improvement in depressive behaviors in animal models |
| Study B (2021) | Evaluated antimicrobial efficacy against various bacterial strains | Demonstrated moderate effectiveness against Bacillus subtilis |
| Study C (2022) | Assessed AChE inhibition in vitro | Identified promising inhibitory activity comparable to known inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
